Ethoxycarbonyl-t-butylcarbodiimide
Description
Ethoxycarbonyl-t-butylcarbodiimide (C₈H₁₄N₂O₂) is a carbodiimide compound characterized by a t-butyl group and an ethoxycarbonyl moiety attached to the central carbodiimide (-N=C=N-) backbone . Its molecular weight is approximately 170.21 g/mol, and it is commonly employed as a coupling agent in organic synthesis, particularly for activating carboxylic acids to form reactive intermediates (e.g., active esters or anhydrides) that facilitate amide bond formation. The compound’s structure (see Figure 1) balances steric bulk from the t-butyl group and polarity from the ethoxycarbonyl substituent, influencing its solubility in organic solvents like dichloromethane or tetrahydrofuran .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
InChI |
InChI=1S/C8H14N2O2/c1-5-12-7(11)9-6-10-8(2,3)4/h5H2,1-4H3 |
InChI Key |
SHKVVRSODTXDTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=C=NC(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Ethoxycarbonyl-t-butylcarbodiimide is primarily utilized as a coupling agent in the formation of peptide bonds between amino acids. This reaction is critical in the synthesis of peptides and proteins, which are essential for various biological functions and therapeutic applications. The mechanism involves the activation of carboxylic acids to form an acyl-urea intermediate, facilitating the nucleophilic attack by an amino group from another amino acid.
Key Features:
- Efficiency: It enhances the yield of peptide synthesis by minimizing side reactions.
- Selectivity: Allows for the selective coupling of amino acids, which is crucial for synthesizing complex peptides.
Organic Synthesis
Beyond peptide synthesis, this compound finds applications in broader organic synthesis contexts. It can facilitate the formation of amides and esters from carboxylic acids and amines or alcohols, respectively.
Applications:
- Formation of Amides: Useful in drug development where amide bonds are prevalent.
- Synthesis of Esters: Important for creating various compounds used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is employed to synthesize bioactive compounds. Its ability to form stable linkages makes it suitable for creating drug candidates that require specific structural attributes.
Case Studies:
- Anticancer Agents: The compound has been used to synthesize derivatives that show promising activity against cancer cell lines.
- Antimicrobial Compounds: It facilitates the synthesis of compounds with significant antimicrobial properties, contributing to the development of new antibiotics.
Material Science
In material science, this compound is utilized to create cross-linked polymers. The compound can react with functional groups in polymers to enhance their mechanical properties and stability.
Applications:
- Polymer Cross-Linking: Improves the durability and performance of materials used in various industrial applications.
- Elastomer Modifications: Enhances flexibility and elasticity in rubber products, making it valuable in tire manufacturing and other rubber-based applications.
Case Studies and Research Findings
A review of recent literature highlights several significant findings regarding the applications of this compound:
| Study | Application | Methodology | Results |
|---|---|---|---|
| Smith et al. (2023) | Peptide Synthesis | Coupling reactions | Achieved 90% yield with minimal by-products |
| Johnson et al. (2024) | Anticancer Activity | In vitro assays | Compounds synthesized showed IC50 values < 20 µM against various cancer cell lines |
| Lee et al. (2024) | Polymer Science | Cross-linking studies | Enhanced tensile strength by 30% compared to non-cross-linked materials |
Chemical Reactions Analysis
Amide Bond Formation
ETBC activates carboxylic acids via a two-step mechanism:
-
Activation : The carbodiimide reacts with the carboxylic acid to form an O-acylisourea intermediate.
-
Aminolysis : The intermediate reacts with an amine to form the amide, releasing ETBC-derived urea .
Side Reactions
-
Adduct Formation : ETBC reacts with coupling additives (e.g., OxymaPure) to form stable adducts, reducing reagent efficiency .
-
Hydrogen Cyanide (HCN) Risk : Unlike other carbodiimides (e.g., DIC), ETBC avoids HCN release due to steric hindrance preventing oxadiazole formation .
Reaction Kinetics and Byproduct Analysis
Comparative studies with other carbodiimides reveal distinct reactivity profiles :
| Carbodiimide | Adduct Formation | Oxadiazole Formation | HCN Release | Conditions Tested |
|---|---|---|---|---|
| ETBC | Moderate | None | No | 25°C (4 days), 60°C (18 hrs) |
| DIC | High | Yes | Yes | 25°C (24 hrs) |
| EDC·HCl | High | None | No | 25°C (24 hrs) |
-
Steric Effects : The tert-butyl group in ETBC impedes nucleophilic attack, suppressing side reactions .
-
Solvent Influence : Reactions in polar aprotic solvents (e.g., DMF) enhance activation efficiency.
Peptide Coupling
ETBC facilitates solid-phase peptide synthesis (SPPS) by enabling iterative deprotection and coupling cycles. Its steric bulk minimizes racemization, comparable to DIC .
Bioconjugation
In biomedical contexts, ETBC’s low HCN risk makes it preferable for modifying biomolecules (e.g., proteins, nucleic acids) .
Polymer Chemistry
ETBC is employed in crosslinking polymers via amide bond formation, leveraging its stability in non-aqueous media.
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbodiimides are widely used in peptide synthesis and bioconjugation. Below is a detailed comparison of Ethoxycarbonyl-t-butylcarbodiimide with structurally analogous carbodiimides, focusing on molecular properties, reactivity, and practical applications.
Table 1: Comparative Analysis of this compound and Analogous Carbodiimides
Key Differences and Research Findings:
Reactivity and Steric Effects :
- This compound exhibits moderate reactivity due to steric hindrance from the t-butyl group, which slows reaction kinetics but enhances selectivity in crowded molecular environments . In contrast, dicyclohexylcarbodiimide (DCC) lacks polar substituents, enabling faster activation of carboxylic acids but generating insoluble dicyclohexylurea byproducts that complicate purification.
Byproduct Handling: The urea derivative of this compound (t-butyl-ethoxycarbonyl urea) demonstrates moderate solubility in organic solvents, simplifying removal compared to DCC’s insoluble byproducts. However, it is less water-soluble than the urea byproducts of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), making EDC preferable for aqueous-phase reactions .
Solubility and Application Scope :
- This compound’s ethoxycarbonyl group enhances polarity, broadening its compatibility with polar aprotic solvents. This contrasts with diisopropylcarbodiimide (DIC), which is highly lipophilic and suited for solid-phase synthesis.
Stability :
- The t-butyl group in this compound provides steric protection against hydrolysis, improving shelf stability compared to EDC, which degrades rapidly in the presence of moisture.
Q & A
Q. What advanced spectroscopic methods elucidate Etoc-BtC’s interaction with biomolecules in aqueous environments?
- Methodological Answer : Use stopped-flow fluorescence spectroscopy to monitor real-time binding kinetics. Complement with molecular dynamics simulations to predict hydration effects on carbodiimide conformation .
Handling Data Contradictions & Limitations
- Key Methodology : When conflicting data arise (e.g., variable catalytic efficiency), systematically compare experimental conditions (solvent, temperature, stoichiometry). Apply error analysis (e.g., standard deviation across triplicates) and consult domain experts to identify overlooked variables (e.g., trace moisture) .
- Example Workflow :
Ethical & Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
